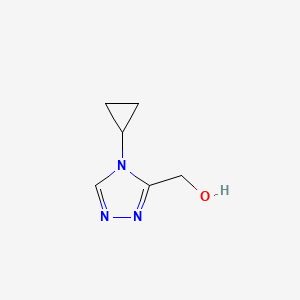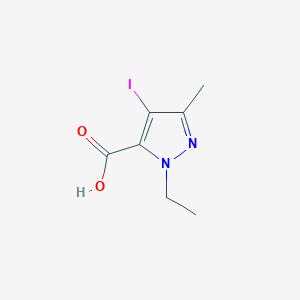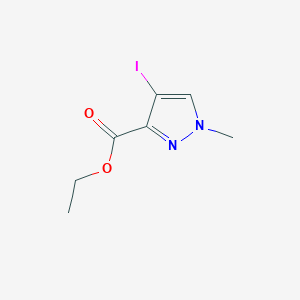
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and a methyl ester group at the 5-position
Mechanism of Action
Target of Action
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, like other pyrazole derivatives, is believed to have a broad range of targets due to its versatile structure . . Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact targets would depend on the specific substituents on the pyrazole ring .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of different substituents on the pyrazole ring can significantly modify the biological properties of such molecules .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact effects would depend on the specific targets and pathways affected by the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Esterification: The carboxylic acid group at the 5-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Ethylation: The ethyl group at the 1-position can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be synthesized.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine
Drug Development: The compound’s pyrazole core is a common motif in pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 1-ethyl-4-bromo-1H-pyrazole-5-carboxylate: Contains a bromine atom at the 4-position.
Methyl 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylate: Features a fluorine atom at the 4-position.
Uniqueness
The presence of the iodine atom in methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity compared to its halogenated analogs
Properties
IUPAC Name |
methyl 2-ethyl-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJLHQOQGCXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















